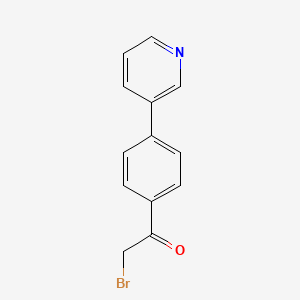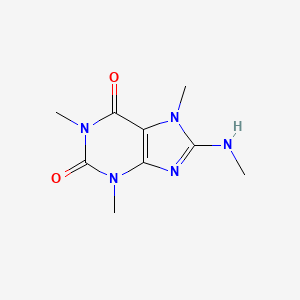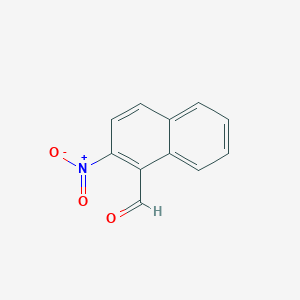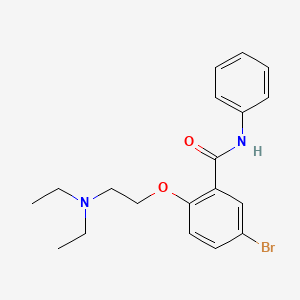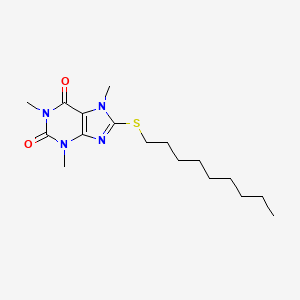
Caffeine, 8-(nonylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione is a heterocyclic organic compound with the molecular formula C₁₇H₂₈N₄O₂S and a molecular weight of 352.495 g/mol . This compound is part of the purine family and is characterized by its unique structure, which includes a nonylsulfanyl group attached to a trimethylated purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine with nonylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the nonylsulfanyl group, yielding 1,3,7-trimethylxanthine.
Substitution: The nonylsulfanyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3,7-Trimethylxanthine.
Substitution: Various alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylsulfanyl groups on the reactivity and stability of purine derivatives.
Biology: Investigated for its potential as a biochemical probe to study purine metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of adenosine receptors, which are involved in various physiological processes.
Wirkmechanismus
The mechanism of action of 1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. The compound acts as an antagonist, blocking the binding of adenosine and thereby modulating various physiological responses. This interaction affects pathways involved in neurotransmission, cardiovascular function, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant that shares the trimethylated purine core but lacks the nonylsulfanyl group.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, it has a similar structure but with fewer methyl groups.
Theobromine (3,7-dimethylxanthine): Found in chocolate, it has a similar structure but with different methylation patterns.
Uniqueness
1,3,7-Trimethyl-8-nonylsulfanylpurine-2,6-dione is unique due to the presence of the nonylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with lipid membranes.
Eigenschaften
CAS-Nummer |
73747-38-3 |
|---|---|
Molekularformel |
C17H28N4O2S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-12-24-16-18-14-13(19(16)2)15(22)21(4)17(23)20(14)3/h5-12H2,1-4H3 |
InChI-Schlüssel |
SXZNHFFRABVGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


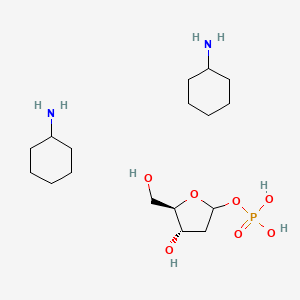
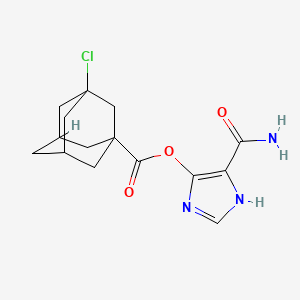
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
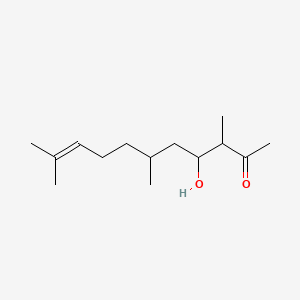
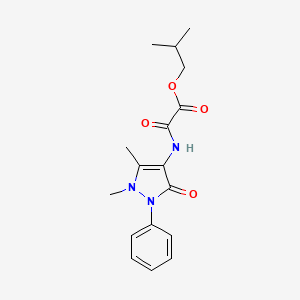
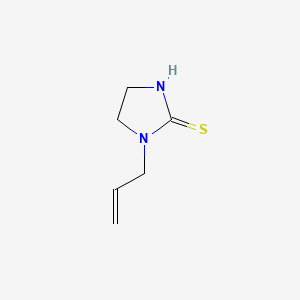
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
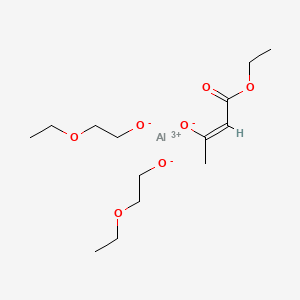
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
